molecular formula C10H9N3S2 B2999555 5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine CAS No. 137609-24-6

5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine

Cat. No.: B2999555
CAS No.: 137609-24-6
M. Wt: 235.32
InChI Key: KMFIBTJJVASSRH-UHFFFAOYSA-N
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Description

“5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine” is a derivative of thiadiazole, which is a class of heterocyclic compounds . Thiadiazoles are known for their wide range of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .


Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . In some cases, the reaction involves the use of catalysts such as vanadium oxide loaded on fluorapatite . The reaction conditions are typically mild, and the process is considered eco-friendly due to the use of green solvents and the reusability of the catalyst .


Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives can be established based on spectral data, elemental analyses, and alternative synthetic routes . The structure has also been studied using various spectral techniques including TEM, BET, XRD, FT-IR, SEM, and EDX .


Chemical Reactions Analysis

Thiadiazole derivatives can form charge transfer complexes with various acceptors . They can also undergo condensation with benzaldehyde to afford Schiff’s bases . The reaction of 2-amino-1,3,4-thiadiazoles to ethyl cyanoacetate and tandem reduction has also been reported .

Future Directions

Thiadiazole derivatives, including “5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine”, continue to be of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on exploring their potential in various therapeutic applications, improving their synthesis methods, and further investigating their mechanisms of action .

Properties

IUPAC Name

5-phenyl-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S2/c11-10-12-13-8(15-10)6-14-9(13)7-4-2-1-3-5-7/h1-6,9H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFIBTJJVASSRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2N3C(=CS2)SC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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